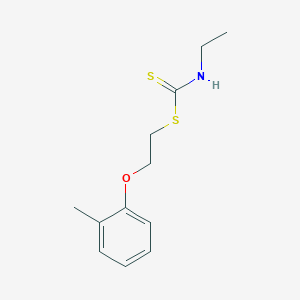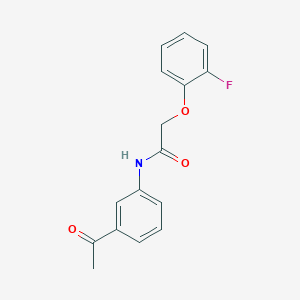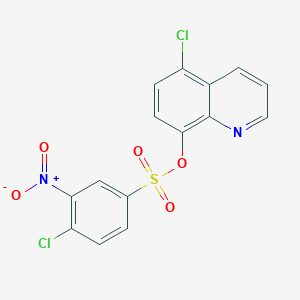
2-(2-methylphenoxy)ethyl ethyldithiocarbamate
Übersicht
Beschreibung
2-(2-methylphenoxy)ethyl ethyldithiocarbamate, also known as Maneb, is a widely used fungicide and pesticide in agriculture. It is a member of the ethylenebisdithiocarbamate (EBDC) family, and is used to control a variety of fungal diseases in crops such as potatoes, tomatoes, and grapes. Maneb has also been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
2-(2-methylphenoxy)ethyl ethyldithiocarbamate exerts its fungicidal activity by inhibiting the activity of succinate dehydrogenase, which is a key enzyme in the electron transport chain of fungi. This leads to a disruption of the energy metabolism of the fungi, ultimately resulting in their death. In addition, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, exposure to 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been linked to the development of Parkinson's disease, as it can induce oxidative stress and damage to dopaminergic neurons. In animals, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to induce reproductive toxicity, neurotoxicity, and immunotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)ethyl ethyldithiocarbamate is a widely used fungicide and pesticide in agriculture, and is readily available for use in laboratory experiments. It is relatively inexpensive and easy to handle, making it a popular choice for researchers studying the effects of pesticides on different organisms. However, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate is also known to have toxic effects on humans and animals, and caution should be exercised when handling and disposing of this compound.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to 2-(2-methylphenoxy)ethyl ethyldithiocarbamate. One potential avenue is to investigate the potential therapeutic effects of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate in different diseases, such as cancer and neurodegenerative disorders. Another area of interest is to study the mechanisms of toxicity of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate in different organisms, with the aim of developing safer and more effective pesticides for agricultural use. Finally, the environmental impact of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate on soil and water systems should be further investigated, with the aim of minimizing its potential negative effects on the environment.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been extensively studied for its fungicidal properties and has been found to be effective against a wide range of fungal pathogens. It works by inhibiting the activity of the enzyme succinate dehydrogenase, which is essential for the energy metabolism of fungi. 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has also been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)ethyl N-ethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-3-13-12(15)16-9-8-14-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDFJPAFQSUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)SCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4696228.png)

![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4696240.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4696249.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4696253.png)
![4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4696260.png)

![3-(2-methyl-2-propen-1-yl)-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4696285.png)
![5-{[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4696292.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide](/img/structure/B4696305.png)
![7-[2-(4-morpholinyl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4696323.png)
![2-chloro-N-[2-(ethylthio)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4696325.png)
